Nucleoside analogue that induces DNA double-strand breaks. Adenosine deaminase inhibitor. Active in vivo and in vitro. Orally active.
Cladribine is an adenosine analog which shows selective cytotoxicity against both proliferating and non-dividing lymphocytes. Resistant to adenosine deaminase, cladribine is phosphorylated by deoxycytidine kinase, resulting in its intracellular accumulation and inhibition of ribonucleotide reductase. It inhibits lymphocyte growth with an IC50 value of 45 nM. The pharmacokinetics of clabridine in humans have been published. After only a single course of treatment, clabridine eradicates hairy cell leukemia. It has potential use in a variety of hematologic malignancies, but its use in treating multiple sclerosis is compromised by serious adverse events.
Cladribine is a purine nucleoside antimetabolite analogue. Cladribine triphosphate, a phosphorylated metabolite of cladribine, incorporates into DNA, resulting in single-strand breaks in DNA, depletion of nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), and apoptosis. Because this agent is resistant to adenosine deaminase, an enzyme that inactivates some antineoplastic agents, it is selectively toxic to lymphocytes and monocytes which exhibit little deoxynucleotide deaminase activity. (NCI04)
Cladribine is a purine analogue and antineoplastic agent used primarily in the therapy of hairy cell leukemia. Cladribine is typically given intravenously daily for 7 days, usually as a single course, and has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent acute liver injury with jaundice.
Cladribine, also known as leustatin or 2-cda, belongs to the class of organic compounds known as purine 2'-deoxyribonucleosides. Purine 2'-deoxyribonucleosides are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 2. Cladribine is a drug which is used for the treatment of active hairy cell leukemia (leukemic reticuloendotheliosis) as defined by clinically significant anemia, neutropenia, thrombocytopenia, or disease-related symptoms. also used as an alternative agent for the treatment of chronic lymphocytic leukemia (cll), low-grade non-hodgkin's lymphoma, and cutaneous t-cell lymphoma. Cladribine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Cladribine has been detected in multiple biofluids, such as urine and blood. Within the cell, cladribine is primarily located in the cytoplasm. Cladribine is a potentially toxic compound.